molecular formula C10H10BNO3 B1404051 (3-Methoxyisoquinolin-5-yl)boronic acid CAS No. 2096337-30-1

(3-Methoxyisoquinolin-5-yl)boronic acid

Cat. No. B1404051
CAS RN: 2096337-30-1
M. Wt: 203 g/mol
InChI Key: VTDNRNDXZFEULW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The molecular structure of “(3-Methoxyisoquinolin-5-yl)boronic acid” consists of a 3-methoxyisoquinoline group attached to a boronic acid group. The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .


Chemical Reactions Analysis

Boronic acids, including “(3-Methoxyisoquinolin-5-yl)boronic acid”, are highly valuable building blocks in organic synthesis. They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of boronic esters is also possible, utilizing a radical approach .

Scientific Research Applications

Comprehensive Analysis of 3-Methoxyisoquinolin-5-yl-5-boronic Acid Applications

3-Methoxyisoquinolin-5-yl-5-boronic acid, also known as (3-Methoxyisoquinolin-5-yl)boronic acid, is a versatile compound with several unique applications in scientific research. Below is a detailed analysis of its applications across different fields.

Organic Synthesis Intermediate

3-Methoxyisoquinolin-5-yl-5-boronic acid: serves as an intermediate in organic synthesis . Its boronic acid group is pivotal in cross-coupling reactions, which are fundamental in constructing complex organic molecules. This compound’s utility in forming carbon-carbon bonds is essential for synthesizing pharmaceuticals, agrochemicals, and organic materials.

Sensing Applications

The boronic acid moiety of this compound exhibits a strong affinity for diols and Lewis bases such as fluoride or cyanide anions . This property is exploited in the development of sensors for detecting sugars, alcohols, and other biological substances. These sensors can be used in both homogeneous assays and heterogeneous detection systems.

Biological Labelling and Protein Modification

Due to its reactivity with diols, 3-Methoxyisoquinolin-5-yl-5-boronic acid can be used for biological labelling and protein modification . It can selectively bind to glycoproteins and other diol-containing biomolecules, making it a valuable tool for studying biological processes and disease markers.

Therapeutic Development

Boronic acids, including this compound, are increasingly recognized for their potential in therapeutic development . They can act as enzyme inhibitors and have applications in designing drugs for diseases like cancer and bacterial infections, where they interfere with vital biological pathways.

Polymer and Material Science

In the field of material science, 3-Methoxyisoquinolin-5-yl-5-boronic acid contributes to the creation of novel polymers . These polymers have applications in optoelectronics and as materials with unique properties like self-healing or environmental responsiveness.

Catalysis

This compound is also used in catalysis, particularly in reactions involving the functionalization of diols and carbohydrates . Its boronic acid group can catalyze various organic transformations, which is crucial in the synthesis of complex organic compounds.

Analytical Methods

The ability of 3-Methoxyisoquinolin-5-yl-5-boronic acid to bind with diols is utilized in analytical methods such as chromatography . It can help in the separation and analysis of carbohydrates and other diol-containing compounds, which is important in quality control and research.

Electrophoresis

Lastly, this compound finds application in electrophoresis for the separation of glycated molecules . It can be used to modify electrophoresis gels to improve the resolution and detection of sugars and glycoproteins in biological samples.

Safety and Hazards

While specific safety data for “(3-Methoxyisoquinolin-5-yl)boronic acid” was not found, general precautions for handling boronic acids should be followed. These include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used, and all sources of ignition should be removed .

Future Directions

Boronic acids, including “(3-Methoxyisoquinolin-5-yl)boronic acid”, continue to be valuable building blocks in organic synthesis . Their use in Suzuki–Miyaura coupling and other reactions will likely continue to be explored in future research .

properties

IUPAC Name

(3-methoxyisoquinolin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO3/c1-15-10-5-8-7(6-12-10)3-2-4-9(8)11(13)14/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDNRNDXZFEULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=C(N=CC2=CC=C1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301258172
Record name Boronic acid, B-(3-methoxy-5-isoquinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2096337-30-1
Record name Boronic acid, B-(3-methoxy-5-isoquinolinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096337-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-methoxy-5-isoquinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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